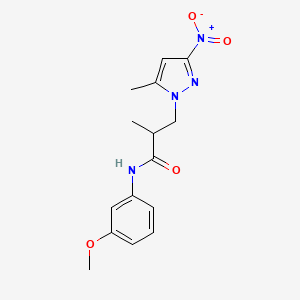![molecular formula C22H14F2N4O B10945795 2-{3-[(2,4-Difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945795.png)
2-{3-[(2,4-Difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorophenyl (3-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl (3-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl (3-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2,4-Difluorophenyl (3-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl (3-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl (3-[1,2,4]triazolo[1,5-c]pyrimidin-2-ylbenzyl) ether
- 2,4-Difluorophenyl (3-[1,2,4]triazolo[1,5-c]pyridin-2-ylbenzyl) ether
Uniqueness
2,4-Difluorophenyl (3-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C22H14F2N4O |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[3-[(2,4-difluorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H14F2N4O/c23-16-8-9-20(18(24)11-16)29-12-14-4-3-5-15(10-14)21-26-22-17-6-1-2-7-19(17)25-13-28(22)27-21/h1-11,13H,12H2 |
InChI Key |
AJESRDBFDYLCEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoyl]-2H-pyran-2-one](/img/structure/B10945714.png)

![2-[4-(difluoromethoxy)phenyl]-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3,4-oxadiazole](/img/structure/B10945736.png)
![(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945746.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10945748.png)

![9-ethyl-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945757.png)
![2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10945763.png)
![N-(3,4-dimethoxyphenyl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10945768.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(naphthalen-2-yloxy)methyl]phenyl}methanone](/img/structure/B10945774.png)
![5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945783.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945784.png)
![7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10945791.png)
![N-(3-methylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10945802.png)
